6-Chloro-2-ethyl-5-methylpyrimidin-4-amine

cross-coupling C-C bond formation medicinal chemistry

Researchers face limited derivatization vectors with simple pyrimidines, while procurement needs reliable halogenated building blocks. This trisubstituted scaffold solves both: - 6-chloro group enables Pd-catalyzed cross-coupling & Buchwald-Hartwig amination - 2-ethyl & 5-methyl provide steric protection & lipophilic kinase back-pocket targeting - MW 171.63 meets fragment-likeness (clogP <3); chlorine anchor for crystallography - Commercial 95% purity, immediate shipping worldwide

Molecular Formula C7H10ClN3
Molecular Weight 171.63 g/mol
Cat. No. B13251565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-ethyl-5-methylpyrimidin-4-amine
Molecular FormulaC7H10ClN3
Molecular Weight171.63 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(C(=N1)Cl)C)N
InChIInChI=1S/C7H10ClN3/c1-3-5-10-6(8)4(2)7(9)11-5/h3H2,1-2H3,(H2,9,10,11)
InChIKeyAZYSPDABCYYXJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-ethyl-5-methylpyrimidin-4-amine: Properties & Procurement


6-Chloro-2-ethyl-5-methylpyrimidin-4-amine is a trisubstituted 4-aminopyrimidine scaffold (molecular formula C₇H₁₀ClN₃, molecular weight 171.63 g/mol) that serves primarily as a versatile halogenated heterocyclic building block in medicinal chemistry and agrochemical synthesis . The compound features a chlorine atom at the 6-position for transition-metal-catalyzed cross-coupling, an ethyl substituent at the 2-position that enhances lipophilicity relative to methyl analogs, and a free 4-amino group enabling further derivatization . Commercially available at 95% purity from multiple vendors, the compound is canonically identified by SMILES: CCc1nc(N)c(C)c(Cl)n1 .

Reactive Handle 6-chloro for Pd-catalyzed cross-coupling Enables regioselective Suzuki-Miyaura reactions
Lipophilic Anchor 2-ethyl increases logP vs. methyl analog Relevant for CNS and kinase inhibitor design
Built-in Steric Shield 5-methyl ortho to 4-NH₂ Modulates amine reactivity, reduces protection needs

Why 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine Is Irreplaceable


The co-occurrence of a 6-chloro leaving group, a 2-ethyl lipophilic handle, and a 5-methyl substituent on a single 4-aminopyrimidine ring creates a substitution pattern that is absent in simpler analogs such as 6-chloro-5-methylpyrimidin-4-amine (CAS 14394-56-0, lacking the 2-ethyl group) or 2-ethyl-5-methylpyrimidin-4-amine (CAS 25526-80-1, lacking the 6-chloro handle) . Removal of the 6-chloro group eliminates the primary synthetic handle for cross-coupling reactions; omission of the 2-ethyl group reduces logP and alters target engagement profiles in kinase and GPCR inhibitor programs [1]. Generic substitution therefore results either in loss of a critical reactive site or a shift in physicochemical properties that cannot be compensated by downstream chemistry.

6-Chloro deletion Removing the 6-Cl eliminates the primary cross-coupling handle; des-chloro analog is unreactive under standard Suzuki conditions.
2-Ethyl removal Replacing 2-ethyl with 2-methyl lowers calculated logP by ~0.5 units, potentially shifting target engagement and membrane permeability profile.

Differentiation Evidence for 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine


Suzuki Coupling Reactivity: Chloro vs. Des-Chloro

Chloropyrimidine substrates are preferred over iodo-, bromo-, or fluoropyrimidines in palladium-catalyzed Suzuki coupling reactions with arylboronic acids [1]. The target compound, bearing a 6-chloro substituent, is competent for regioselective Suzuki-Miyaura coupling, whereas the des-chloro analog 2-ethyl-5-methylpyrimidin-4-amine (CAS 25526-80-1) lacks a halide leaving group and is inert under identical cross-coupling conditions .

Suzuki Coupling Reactivity
Class-level
6-Cl: reactive via oxidative addition to Pd(0); des-chloro analog: unreactive
The 6-chloro group is essential for C-C bond formation at this position.
Based on class-level inference for chloropyrimidines in Suzuki coupling.
cross-coupling C-C bond formation medicinal chemistry

LogP Comparison: 2-Ethyl vs. 2-Methyl

The 2-ethyl substituent increases the calculated logP by approximately 0.5–0.6 log units relative to the 2-methyl analog, based on fragment-based additive contributions [1]. While direct experimental logP data for the target compound and its 2-methyl comparator are not publicly available, the predicted logP of 6-chloro-2-ethyl-5-methylpyrimidin-4-amine is estimated at ~1.8 compared to ~1.2–1.3 for 6-chloro-2,5-dimethylpyrimidin-4-amine [2]. This difference is relevant for CNS drug discovery programs where logP values in the 1.5–2.5 range correlate with improved passive blood-brain barrier permeability.

LogP Comparison
Class-level
ΔclogP ≈ +0.5 to +0.6 log units (2-ethyl vs. 2-methyl analog)
The 2-ethyl substituent raises lipophilicity, relevant for CNS permeability windows.
Predicted values; experimental logP data not publicly available.
physicochemical property logP CNS drug design

5-Methyl Steric Effect on 4-Amino Reactivity

The presence of a 5-methyl group ortho to the 4-amino substituent introduces steric hindrance that can modulate the nucleophilicity and regioselectivity of the 4-amino group in subsequent N-functionalization reactions (e.g., reductive amination, acylation, Buchwald-Hartwig coupling) [1]. In analogous 4-aminopyrimidine systems, a 5-methyl substituent has been shown to reduce N-acylation rates by approximately 20–40% relative to 5-unsubstituted counterparts due to steric shielding [2]. This effect provides a built-in selectivity filter when di- or tri-aminopyrimidine scaffolds are employed.

5-Methyl Steric Effect
Class-level
~20–40% reduction in 4-NH₂ acylation rate vs. 5-unsubstituted analog
Passive steric shielding enables chemoselective 6-chloro manipulation without N-protection.
Class-level estimate from analogous pyrimidine systems.
nucleophilic substitution regioselectivity structure-activity relationship

Commercial Purity and Regioisomer Identity

6-Chloro-2-ethyl-5-methylpyrimidin-4-amine is commercially available at 95% purity from multiple vendors (e.g., Leyan Catalog No. 2085441), with the specific substitution isomer confirmed by SMILES CCc1nc(N)c(C)c(Cl)n1 . By contrast, the regioisomeric compound 6-chloro-5-ethyl-2-methylpyrimidin-4-amine (CAS 89728-40-5) differs only in the position of the ethyl and methyl groups, yet this positional isomerism can lead to distinct biological profiles . Procurement of the target compound with verified regioisomeric identity ensures consistency in SAR studies, as even minor positional shifts in pyrimidine substitution patterns have been shown to alter kinase selectivity profiles by >10-fold in related chemotypes [1].

Regioisomer Identity
Reported
Confirmed 2-ethyl-5-methyl pattern; distinct from 5-ethyl-2-methyl regioisomer (CAS 89728-40-5)
Verified regioisomeric identity prevents SAR data corruption in biological assays.
Commercial purity 95% with CoA; identity by NMR/HPLC.
procurement compound quality isomeric purity

5-Methyl Effect on Ring Geometry

Crystallographic studies on substituted pyrimidines demonstrate that introduction of a 5-methyl substituent alters the ring bond-length alternation pattern relative to unsubstituted pyrimidine. Specifically, the C4-C5 bond lengthens by approximately 0.006(2) Å upon 5-methyl substitution, and the C5-C6 bond undergoes a corresponding shortening [1]. These subtle geometrical perturbations, while small in absolute magnitude, affect the π-electron distribution and can influence the compound's interaction with flat hydrophobic pockets in kinase ATP-binding sites [2]. This structural feature is common to the target compound and distinguishes it from 5-unsubstituted 4-aminopyrimidine analogs.

Ring Geometry Perturbation
Class-level
C4-C5 bond lengthening ~0.006 Å; C5-C6 shortening upon 5-methyl substitution
Subtle bond-length changes may affect π-electron distribution and target pocket recognition.
Class-level crystallographic trend; specific data for this compound unverified.
crystal structure bond length conformational analysis

Molecular Weight Comparison: Chloro vs. Des-Chloro

The molecular weight of 6-chloro-2-ethyl-5-methylpyrimidin-4-amine (171.63 g/mol) places it within the fragment-like space (MW < 250 Da), whereas the des-chloro analog 2-ethyl-5-methylpyrimidin-4-amine has a molecular weight of 137.18 g/mol . The 34.45 g/mol difference, attributable to the chlorine atom, provides the target compound with a reactive handle while maintaining compliance with the Rule of Three for fragment-based lead discovery. This positions the compound as a privileged fragment: reactive enough for elaboration chemistry yet small enough for fragment screening libraries.

Molecular Weight Advantage
Data to verify
171.63 g/mol (with Cl) vs. 137.18 g/mol (des-chloro); ΔMW = 34.45
Chlorine adds only 34 Da while providing a universal coupling handle; meets fragment-likeness criteria.
Calculated from molecular formula; no experimental source provided.
molecular weight lead-likeness fragment-based drug discovery

Application Scenarios for 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine


Kinase Inhibitor Library via Suzuki Coupling

The 6-chloro substituent enables regioselective Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids to generate 6-aryl-4-aminopyrimidine libraries for kinase inhibitor screening [1]. The 5-methyl group ortho to the 4-amino substituent provides steric protection during coupling, minimizing competing N-arylation side reactions. The 2-ethyl group contributes lipophilicity suitable for targeting the hydrophobic back pocket of kinase ATP-binding sites.

GPCR Modulator Scaffold Diversification

The combination of 4-amino, 6-chloro, and 2-ethyl-5-methyl substitution provides three distinct vectors for parallel derivatization: (i) Buchwald-Hartwig amination at the 6-chloro position, (ii) reductive amination or acylation at the 4-amino group, and (iii) the 2-ethyl group as a passive lipophilic anchor for GPCR allosteric site engagement [2].

Agrochemical Lead Generation

Substituted 4-aminopyrimidines are privileged scaffolds in agrochemical discovery. The target compound's 6-chloro group serves as a displacement site for thiols, amines, or alkoxides to generate analogs of commercial fungicides. The 2-ethyl-5-methyl pattern mimics the substitution of several known pyrimidine-based fungicides, providing a direct entry point for analog generation [3].

Fragment-Based Screening Libraries

With a molecular weight of 171.63 g/mol, the compound meets fragment-likeness criteria (MW < 250, clogP < 3, HBD ≤ 3, HBA ≤ 6). Its chlorine atom provides a heavy-atom anchor for X-ray crystallographic detection. The three substituents (Cl, ethyl, methyl) provide a defined three-dimensional pharmacophore for fragment screening against diverse protein targets [4].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis (Suzuki coupling)
6-Cl as regioselective cross-coupling handle; 5-methyl steric shield
Confirm Suzuki coupling yield and regioselectivity with arylboronic acids
GPCR modulator scaffold diversification
Three distinct derivatization vectors (6-Cl, 4-NH₂, 2-ethyl lipophilic anchor)
Verify parallel functionalization without cross-reactivity
Agrochemical lead generation
Pyrimidine core matching known fungicide substitution patterns
Assess displacement of 6-Cl with thiols/amines; screen for antifungal activity
Fragment-based screening libraries
MW
Confirm fragment-likeness, X-ray detection suitability, and binding promiscuity
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